

An In-depth Technical Guide to 4-Hydroxybenzylamine: Chemical Properties and Structure

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Compound of Interest

Compound Name: 4-Hydroxybenzylamine

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Abstract

4-Hydroxybenzylamine, a versatile aromatic amine, serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its structure, featuring a reactive aminomethyl group and a phenolic hydroxyl group, imparts a unique combination of chemical and biological properties. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological relevance of **4-Hydroxybenzylamine**, tailored for professionals in research and drug development. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided. Visualizations of synthetic pathways and biological interactions are included to facilitate a deeper understanding of its utility.

Chemical Identity and Properties

4-Hydroxybenzylamine, also known as 4-(aminomethyl)phenol, is a white to off-white crystalline solid.^{[1][2]} It is an important intermediate in organic synthesis and has been investigated for various biological activities.^{[2][3]}

Physicochemical Properties

A summary of the key physicochemical properties of **4-Hydroxybenzylamine** is presented in Table 1. These properties are essential for its handling, formulation, and application in various experimental settings.

Property	Value	Reference(s)
IUPAC Name	4-(aminomethyl)phenol	[4]
CAS Number	696-60-6	[5]
Molecular Formula	C ₇ H ₉ NO	[5]
Molecular Weight	123.15 g/mol	[5]
Appearance	Off-white to pale yellow or beige powder	[3]
Melting Point	110 - 116 °C	[3]
Boiling Point	262.4 ± 15.0 °C (Predicted)	[2]
Solubility	Slightly soluble in DMSO and water (heated).[1][2] Soluble in dichloromethane and methanol.	[1][2]
pKa (Predicted)	8.93 ± 0.26	[2]

Structural Information

The chemical structure of **4-Hydroxybenzylamine** is fundamental to its reactivity and biological interactions. Key structural identifiers are provided in Table 2.

Identifier	String	Reference(s)
SMILES	<chem>Nc1ccc(O)cc1</chem>	[6]
InChI	InChI=1S/C7H9NO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H,5,8H2	[4]
InChIKey	RQJDUEKERVZLLU-UHFFFAOYSA-N	[4]

Synthesis of 4-Hydroxybenzylamine

Several synthetic routes to **4-Hydroxybenzylamine** have been reported. The most common methods involve the reductive amination of 4-hydroxybenzaldehyde or the demethylation of 4-methoxybenzylamine.

Experimental Protocol: Reductive Amination of 4-Hydroxybenzaldehyde

This method provides a high yield of **4-Hydroxybenzylamine** through the reaction of 4-hydroxybenzaldehyde with ammonia in the presence of a catalyst.^[7]

Materials:

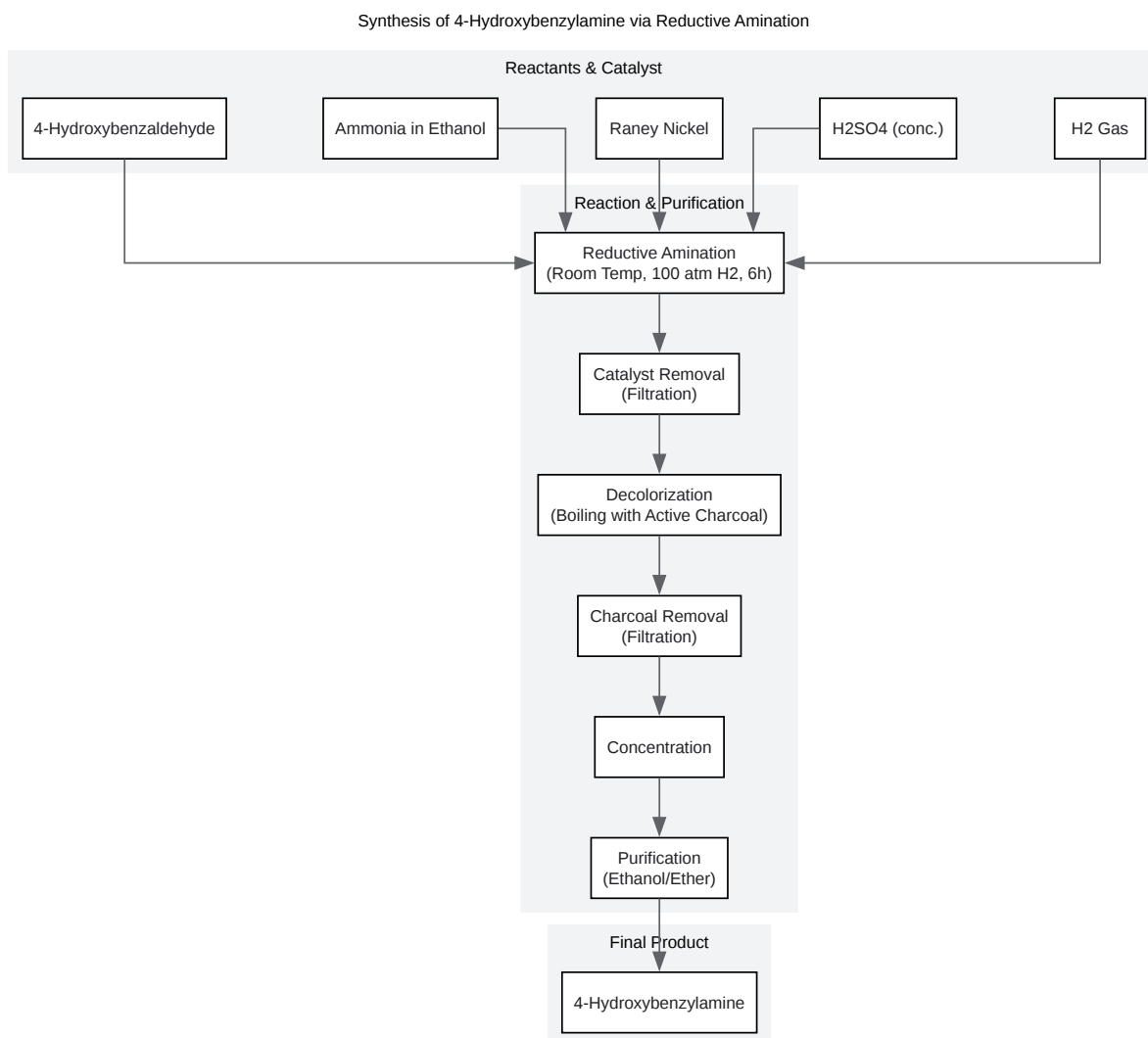
- 4-hydroxybenzaldehyde (1 mole, 122.1 g)
- Ethanol (500 ml)
- Ammonia gas
- Raney nickel (20 g)
- Concentrated sulfuric acid (0.1 ml)
- Active charcoal
- Ether

Procedure:

- Cool 500 ml of ethanol to 10°C and pass ammonia gas through it until saturation is reached.
- To this solution, add 122.1 g of 4-hydroxybenzaldehyde, 20 g of Raney nickel, and 0.1 ml of concentrated sulfuric acid.
- Transfer the mixture to an autoclave and stir for 6 hours at room temperature under a hydrogen pressure of 100 atmospheres.

- After the reaction is complete, carefully release the pressure and filter off the Raney nickel catalyst.
- Add active charcoal to the filtrate, boil the mixture, and then filter it again.
- Concentrate the filtrate to obtain the crude product.
- Recrystallize the residue from a mixture of ethanol and ether to yield pure **4-Hydroxybenzylamine** (104 g, 85% of theory).^[7]

A workflow for this synthesis is depicted below:



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Synthetic Workflow for **4-Hydroxybenzylamine**.

Alternative Synthesis: Demethylation of 4-Methoxybenzylamine

An alternative route involves the demethylation of 4-methoxybenzylamine using hydrobromic acid.[8] This method is particularly useful when the starting methoxy compound is more readily available.

Materials:

- 4-methoxybenzylamine
- Hydrobromic acid (25%)

Procedure:

- Add 970.9 g (3.0 mol) of 25% hydrobromic acid to a 1 L reactor.
- Under stirring, add 103.7 g (0.7558 mol) of 4-methoxybenzylamine dropwise.
- The reaction proceeds to yield **4-hydroxybenzylamine**. Further purification steps, such as neutralization and extraction, are required to isolate the final product.[8]

Reactivity and Biological Significance

Chemical Reactivity

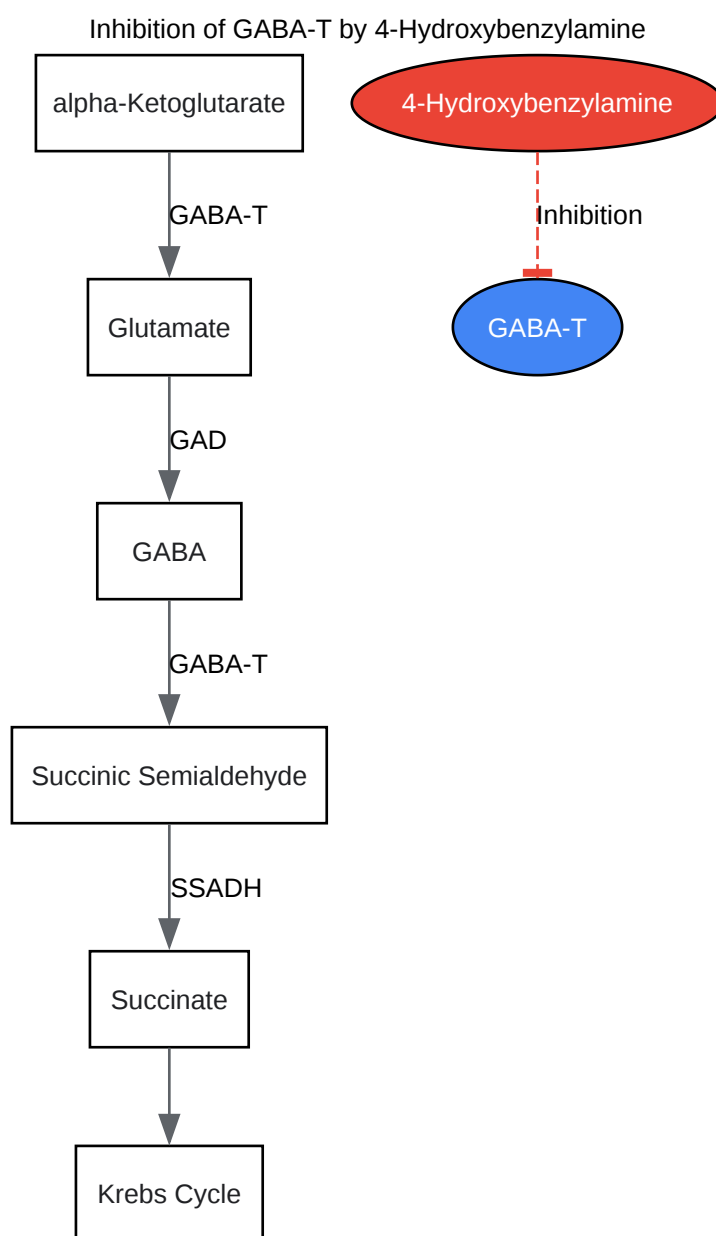
The presence of both a primary amine and a phenolic hydroxyl group makes **4-Hydroxybenzylamine** a versatile reagent in organic synthesis. It readily undergoes reactions typical of these functional groups, such as N-alkylation, acylation, and reactions involving the aromatic ring. A notable reaction is its condensation with formaldehyde to form azacyclophanes, a process influenced by intermolecular hydrogen bonding.[9]

Biological Activity and Signaling Pathways

4-Hydroxybenzylamine has been utilized in various biological studies. It is known to be a less reactive isomer of 2-hydroxybenzylamine (2-HOBA) and has been used as a negative control in studies of hypertension in mouse models, where it showed no effect on angiotensin II-induced hypertension.[10][11]

Furthermore, research has indicated that **4-Hydroxybenzylamine** can act as an inhibitor of GABA shunt enzymes. Specifically, it has shown competitive inhibition of GABA-transaminase (GABA-T). This suggests that the benzene ring structure is accepted by the active site of the enzyme, positioning **4-Hydroxybenzylamine** as a potential lead compound for the design of novel GABA-T inhibitors.

The GABA shunt is a metabolic pathway that bypasses two steps of the Krebs cycle. The inhibition of GABA-T by **4-Hydroxybenzylamine** leads to an increase in GABA levels, which has significant implications for neurological conditions.



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Proposed Mechanism of GABA-T Inhibition.

Spectral Characterization

The identity and purity of **4-Hydroxybenzylamine** are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of **4-Hydroxybenzylamine** is expected to show distinct signals for the aromatic protons, the methylene protons of the aminomethyl group, and the protons of the amino and hydroxyl groups. The aromatic protons typically appear as two doublets in the region of δ 6.5-7.5 ppm. The methylene protons will present as a singlet around δ 3.5-4.0 ppm. The amine and hydroxyl proton signals are broad and their chemical shifts are dependent on the solvent and concentration.
- ^{13}C NMR: The carbon NMR spectrum will show characteristic peaks for the four unique carbon atoms in the aromatic ring and one for the methylene carbon.

Experimental Protocol (General):

- Dissolve a 5-10 mg sample of **4-Hydroxybenzylamine** in a suitable deuterated solvent (e.g., DMSO- d_6 , D_2O).
- Transfer the solution to a 5 mm NMR tube.
- Acquire the ^1H and ^{13}C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ^1H).
- Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **4-Hydroxybenzylamine**. Electron ionization (EI) or electrospray ionization (ESI) can be used.

The ESI mass spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule $[M+H]^+$ at m/z 124.0758.^[4]

Experimental Protocol (General - ESI):

- Prepare a dilute solution of **4-Hydroxybenzylamine** in a suitable solvent (e.g., methanol/water with 0.1% formic acid).
- Infuse the solution into the ESI source of the mass spectrometer at a constant flow rate.
- Acquire the mass spectrum in the positive ion mode over a suitable m/z range.

Infrared (IR) Spectroscopy

The IR spectrum of **4-Hydroxybenzylamine** will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

- O-H stretch (phenolic): A broad band in the region of 3200-3600 cm^{-1} .
- N-H stretch (primary amine): Two bands in the region of 3300-3500 cm^{-1} .
- C-H stretch (aromatic): Peaks just above 3000 cm^{-1} .
- C-H stretch (aliphatic): Peaks just below 3000 cm^{-1} .
- C=C stretch (aromatic): Bands in the region of 1450-1600 cm^{-1} .
- C-N stretch: In the region of 1000-1200 cm^{-1} .

Experimental Protocol (General - KBr pellet):

- Mix a small amount of finely ground **4-Hydroxybenzylamine** (1-2 mg) with dry potassium bromide (KBr) (100-200 mg).
- Press the mixture into a thin, transparent pellet using a hydraulic press.
- Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Safety and Handling

4-Hydroxybenzylamine is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-Hydroxybenzylamine is a valuable chemical intermediate with a well-defined set of chemical and physical properties. Its synthesis is achievable through straightforward and high-yielding methods. The biological activity of **4-Hydroxybenzylamine**, particularly its interaction with GABA shunt enzymes, presents opportunities for further investigation in the field of neuroscience and drug discovery. This guide provides a foundational resource for researchers and developers working with this versatile compound.

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